N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, also known as PTUPB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. PTUPB belongs to a class of compounds known as pyrazoles, which have been studied extensively for their ability to modulate various biological pathways.
Scientific Research Applications
Molecular Structure and Synthesis
The study of molecular structures such as N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals intricate details about their geometric parameters, interactions, and conformation. Köysal et al. (2005) explored the structures of two N-substituted pyrazoline derivatives, highlighting the interactions like N-H...N(pyraz) and the envelope conformation of the pyrazoline ring. Such studies provide foundational knowledge for synthesizing novel compounds with specific properties (Köysal, Işık, Sahin, & Palaska, 2005).
Antimicrobial and Biological Activities
Research into heterocyclic compounds, including those similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, often focuses on their antimicrobial properties. Gad-Elkareem et al. (2011) synthesized new thio-substituted derivatives and evaluated their antimicrobial activities, providing insights into the potential application of these compounds in fighting infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Electrophilic and Material Properties
The synthesis of novel compounds often aims at discovering materials with unique properties. For instance, the introduction of different acceptor groups in the synthesis of donor–acceptor type monomers can significantly affect their electrochemical and electrochromic properties. Hu et al. (2013) synthesized monomers showing different properties due to the acceptor groups, indicating the versatility of these compounds in material science applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Drug Discovery and Pharmacological Research
Beyond structural and material science research, derivatives of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide are investigated for their pharmacological potential. The design and synthesis of compounds for inhibiting specific biological pathways, as done by Raffa et al. (2019), underscore the importance of these compounds in drug discovery and development. By exploring the antiproliferative activity and mechanisms of action of benzamide derivatives, researchers contribute to the understanding of cancer therapy and potential treatments (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
properties
IUPAC Name |
3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBYJRQQRUZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.